Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction typically proceeds under mild conditions and yields the desired pyrazole derivative after basic hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine substitution enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Chlorodifluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific methyl ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7FN2O2 |
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Molecular Weight |
158.13 g/mol |
IUPAC Name |
methyl 5-fluoro-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7FN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 |
InChI Key |
KMDJAUIZALFNJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)F |
Origin of Product |
United States |
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